Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a methyl ester group, an amino group, and a tetrahydronaphthyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and amino acids.
Reaction Steps: The key steps include the formation of the amino acid derivative, followed by esterification to introduce the methyl ester group.
Reaction Conditions: Common reagents and conditions used in these reactions include acid catalysts for esterification and protective groups for the amino group to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate can be compared with other similar compounds, such as:
- Methyl 2-amino-3-(4-fluoro-2-nitrophenyl)propanoate
- Methyl 2-amino-3-(4-hydroxyphenyl)propanoate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique tetrahydronaphthyl moiety in this compound distinguishes it from other derivatives and contributes to its specific applications and effects.
Biological Activity
Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate (commonly referred to as MTHP) is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant findings from various studies.
Antiviral Properties
One of the primary areas of investigation for MTHP is its antiviral activity . Initial studies have indicated that MTHP may exhibit efficacy against various viral strains due to its structural similarity to indole derivatives known for their antiviral properties. In vitro assays have been conducted to evaluate its inhibitory effects on viral replication, with results suggesting promising IC50 values that indicate effective antiviral potency .
Anticancer Potential
MTHP has also been explored for its anticancer potential . Research indicates that compounds with similar structures can interact with cellular pathways involved in cancer proliferation. A comparative analysis of MTHP with other amino acid derivatives suggests that it may inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells .
Synthesis Methods
The synthesis of MTHP typically involves several steps, including the formation of the tetrahydronaphthalene core followed by the introduction of amino and ester functionalities. The following general method outlines the synthesis process:
- Formation of Tetrahydronaphthalene : This step involves cyclization reactions using suitable precursors.
- Amino Group Introduction : The amino group is introduced via nucleophilic substitution or reductive amination.
- Esterification : The final step involves esterification to form this compound.
Comparative Analysis with Analog Compounds
The unique structural features of MTHP can be compared with other related compounds to highlight its potential advantages:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-amino-3-(naphthalen-1-yl)propanoate | C14H16ClN2O2 | Lacks tetrahydronaphthalene moiety |
Methyl 2-amino-3-(1H-indol-3-yl)propanoate | C12H15ClN2O2 | Indole instead of naphthalene |
Methyl 2-amino-3-(phenyl)propanoate | C10H13ClN2O2 | Simple phenyl group replacing naphthalene |
This table illustrates how MTHP's unique structure may confer distinct biological activities and therapeutic potentials not found in its analogs .
Case Studies and Research Findings
Several studies have focused on elucidating the mechanisms behind MTHP's biological activities:
- Antiviral Assays : In vitro studies demonstrated significant inhibition of viral replication at low concentrations, suggesting a potential role as an antiviral agent .
- Cytotoxicity Tests : MTHP exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
- Mechanistic Studies : Molecular dynamics simulations have shown that MTHP interacts primarily through hydrophobic contacts with target proteins involved in cellular signaling pathways .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9,15H2,1H3 |
InChI Key |
FMDYADPUIXUSMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCC2=CC=CC=C12)N |
Origin of Product |
United States |
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